molecular formula C20H25NO4 B14497300 Benzyl (diethoxymethyl)(4-methylphenyl)carbamate CAS No. 64749-68-4

Benzyl (diethoxymethyl)(4-methylphenyl)carbamate

Cat. No.: B14497300
CAS No.: 64749-68-4
M. Wt: 343.4 g/mol
InChI Key: VNGVJHLNBXBTEY-UHFFFAOYSA-N
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Description

Benzyl (diethoxymethyl)(4-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including organic synthesis, pharmaceuticals, and agriculture. This particular compound features a benzyl group, a diethoxymethyl group, and a 4-methylphenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (diethoxymethyl)(4-methylphenyl)carbamate typically involves the reaction of benzyl chloroformate with diethoxymethylamine and 4-methylphenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+Diethoxymethylamine+4-MethylphenolBenzyl (diethoxymethyl)(4-methylphenyl)carbamate+HCl\text{Benzyl chloroformate} + \text{Diethoxymethylamine} + \text{4-Methylphenol} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+Diethoxymethylamine+4-Methylphenol→Benzyl (diethoxymethyl)(4-methylphenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (diethoxymethyl)(4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

Benzyl (diethoxymethyl)(4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of benzyl (diethoxymethyl)(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (diethoxymethyl)(4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyl, diethoxymethyl, and 4-methylphenyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

64749-68-4

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl N-(diethoxymethyl)-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C20H25NO4/c1-4-23-20(24-5-2)21(18-13-11-16(3)12-14-18)19(22)25-15-17-9-7-6-8-10-17/h6-14,20H,4-5,15H2,1-3H3

InChI Key

VNGVJHLNBXBTEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(N(C1=CC=C(C=C1)C)C(=O)OCC2=CC=CC=C2)OCC

Origin of Product

United States

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